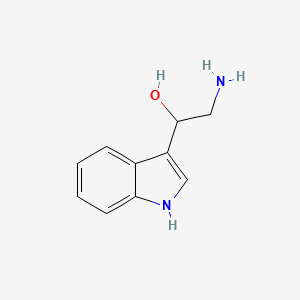

2-amino-1-(1H-indol-3-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,10,12-13H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDWJYHTZUWTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275636 | |

| Record name | 2-amino-1-(1H-indol-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46168-27-8 | |

| Record name | 2-amino-1-(1H-indol-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-1-(1H-indol-3-yl)ethanol: Structural Analogs and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide focuses on 2-amino-1-(1H-indol-3-yl)ethanol, a key structural motif, and its analogs and derivatives. This document provides a comprehensive overview of their synthesis, chemical properties, and biological potential, with a focus on quantitative data and detailed experimental methodologies to support drug discovery and development efforts. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and pharmacology.

Introduction

The this compound core structure, also known as indol-3-ylethanolamine, is an analogue of biogenic amines like serotonin and norepinephrine. This structural similarity suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. The indole ring itself is a versatile pharmacophore, known to participate in various biological interactions, including intercalation with DNA and binding to enzyme active sites. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects[1][2].

This guide will explore the synthesis of the core this compound structure and its derivatives, present quantitative biological data for analogous compounds, and provide detailed experimental protocols for key synthetic and biological assays.

Synthesis of this compound and Derivatives

The synthesis of this compound can be envisioned through the reduction of the corresponding α-amino ketone, 2-amino-1-(1H-indol-3-yl)ethanone. This precursor is commercially available or can be synthesized from indole.

Synthesis of the Precursor: 2-amino-1-(1H-indol-3-yl)ethanone

A common route to α-amino ketones is via the direct amination of an α-halo ketone. The synthesis can start from the readily available indole-3-aldehyde.

References

The Biological Significance of 2-Amino-1-(1H-indol-3-yl)ethanol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential biological significance of 2-amino-1-(1H-indol-3-yl)ethanol, a molecule of interest in neuroscience and pharmacology. Due to the limited direct research on this specific compound, this document leverages data from its close structural analogs, tryptophol and tryptamine, to infer its likely pharmacological profile and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential, supported by detailed experimental methodologies and visual representations of relevant biological pathways.

Introduction

This compound is an indoleamine derivative, a class of compounds known for their diverse and potent biological activities.[1][2] Structurally, it is a hybrid of tryptophol and tryptamine, featuring the characteristic indole ring of tryptophan derivatives.[3][4] The indole nucleus is a key pharmacophore in numerous biologically active compounds, contributing to a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antidepressant activities.[1][2] The presence of both a hydroxyl group (as in tryptophol) and an amino group on the ethyl side chain suggests a unique pharmacological profile, potentially interacting with multiple biological targets.

This guide will explore the inferred biological significance of this compound by examining the established properties of tryptophol and tryptamine.

Physicochemical Properties and Structural Analogs

The properties of this compound can be inferred from its structure and comparison with its analogs.

| Property | This compound (Predicted) | Tryptophol[4] | Tryptamine[3] |

| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₁NO | C₁₀H₁₂N₂ |

| Molecular Weight | 176.22 g/mol | 161.20 g/mol | 160.22 g/mol |

| Structure | Indole ring with a 2-amino-1-hydroxyethyl group at position 3 | Indole ring with a 2-hydroxyethyl group at position 3 | Indole ring with a 2-aminoethyl group at position 3 |

| Key Functional Groups | Indole, Primary Amine, Secondary Alcohol | Indole, Primary Alcohol | Indole, Primary Amine |

Inferred Biological Activities from Structural Analogs

The biological activities of this compound are not yet documented in peer-reviewed literature. However, based on its structural similarity to tryptophol and tryptamine, we can hypothesize its potential pharmacological effects.

Neurological and Psychoactive Effects

Given its tryptamine backbone, this compound is likely to exhibit affinity for serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for many psychedelic tryptamines.[3] Tryptamine itself acts as a serotonin receptor agonist and a serotonin-norepinephrine-dopamine releasing agent.[3] The addition of a hydroxyl group may modulate its binding affinity and intrinsic activity at these receptors, potentially leading to unique psychoactive or therapeutic effects.

Anti-inflammatory and Immunomodulatory Potential

Tryptophol has demonstrated anti-inflammatory properties.[5] This activity may be conferred by the indole-3-ethanol moiety. It is plausible that this compound could retain or even enhance these anti-inflammatory effects.

Sleep-Modulating Properties

Tryptophol is a known sleep-inducing molecule.[6] This effect is thought to be mediated through its actions in the central nervous system. The core structure of this compound may contribute to similar sedative or hypnotic properties.

Potential Signaling Pathways

The primary signaling pathway likely to be modulated by this compound is the serotonin receptor signaling cascade, given its structural similarity to tryptamine.

Serotonin Receptor Signaling

Serotonin (5-HT) receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.[7][8] For instance, the 5-HT₂A receptor, a common target for tryptamines, couples to Gq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.[9]

Caption: Hypothetical Serotonin Signaling Pathway for this compound.

Experimental Protocols

Due to the absence of specific published methods for this compound, the following protocols are adapted from established procedures for the synthesis of chiral 1,2-amino alcohols.[6][10][11]

Proposed Synthesis of this compound

The synthesis of chiral 1,2-amino alcohols can be achieved through various methods, including the asymmetric reduction of α-amino ketones or the ring-opening of epoxides. A plausible route for the synthesis of this compound is outlined below.

Caption: Proposed Synthetic Workflow for this compound.

Detailed Protocol (Hypothetical):

-

Synthesis of 2-Amino-1-(1H-indol-3-yl)ethan-1-one (Intermediate 1):

-

To a solution of indole-3-glyoxylyl chloride in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add a solution of a protected amine (e.g., dibenzylamine) or an excess of ammonia.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α-amino ketone.

-

-

Asymmetric Reduction to this compound (Final Product):

-

Dissolve the 2-amino-1-(1H-indol-3-yl)ethan-1-one in an anhydrous solvent (e.g., tetrahydrofuran).

-

Add a chiral reducing agent, such as a pre-formed oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex) at a low temperature (e.g., -78°C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with methanol, followed by the addition of aqueous acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization to obtain enantiomerically enriched this compound.

-

Future Directions and Conclusion

The biological significance of this compound remains largely unexplored. This technical guide, by drawing parallels with its structural analogs tryptophol and tryptamine, provides a foundational framework for future research. Key areas for investigation include:

-

Pharmacological Screening: In vitro and in vivo studies are necessary to determine the binding affinities and functional activities of this compound at various receptors, particularly serotonin and other neurotransmitter receptors.

-

Toxicological Evaluation: A comprehensive safety profile of the compound needs to be established.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial to understanding its biological effects.

References

- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptamine - Wikipedia [en.wikipedia.org]

- 4. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

An In-depth Technical Guide to the Natural Occurrence of Tryptophol and Related Indole Ethanolamines

Disclaimer: This technical guide addresses the natural occurrence, biosynthesis, and biological activities of simple indole ethanolamines. While the primary query focused on 2-amino-1-(1H-indol-3-yl)ethanol, a comprehensive review of the scientific literature reveals a significant lack of information regarding its natural occurrence and specific biological functions. Therefore, this guide will focus on the closely related and well-documented compound, tryptophol (2-(1H-indol-3-yl)ethanol), as a representative of this class of molecules, along with other relevant simple indole alkaloids.

Natural Occurrence of Tryptophol and Simple Indole Alkaloids

Tryptophol and its derivatives are found across a diverse range of organisms, from microorganisms to plants and marine invertebrates. These simple indole alkaloids are typically derived from the amino acid tryptophan. Marine organisms, in particular, are a rich source of unique indole alkaloids, many of which exhibit interesting biological activities.[1][2][3]

Table 1: Natural Sources of Tryptophol and Related Simple Indole Alkaloids

| Compound Name | Organism | Source Type | Reference(s) |

| Tryptophol | Saccharomyces cerevisiae | Fungus (Yeast) | [4] |

| Tryptophol | Candida albicans | Fungus (Yeast) | [4] |

| Tryptophol | Pinus sylvestris | Plant (Needles, Seeds) | [4] |

| Tryptophol | Ircinia spiculosa | Marine Sponge | [4] |

| Tryptophol | Trypanosoma brucei | Parasite | [4] |

| Tryptophol | Wine and Beer | Fermentation Product | [4] |

| N-acetyltryptamine | Unidentified Fungus | Marine Fungus | [5] |

| Halogenated Indoles | Rhodophyllis membranacea | Marine Algae (Red) | [6] |

| Tryptamine Derivatives | Diaporthe sp. | Fungus | [7] |

| Psilocybin & Psilocin | Psilocybe cubensis | Fungus (Mushroom) | [8] |

Quantitative Data

At present, there is a scarcity of published quantitative data on the concentration of this compound in natural sources. The table below is provided as a template for future research in this area.

Table 2: Quantitative Analysis of Indole Ethanolamines in Natural Sources (Template)

| Compound | Source Organism | Tissue/Part | Concentration (µg/g or mg/kg) | Analytical Method | Reference |

| Data Not Available |

Biosynthesis of Tryptophol

The biosynthesis of tryptophol from the essential amino acid L-tryptophan is well-documented, particularly in yeast like Saccharomyces cerevisiae.[9] The pathway, often referred to as the Ehrlich pathway, involves a series of enzymatic reactions.

The biosynthesis begins with the transamination of L-tryptophan to produce indole-3-pyruvic acid. This is followed by decarboxylation to yield indole-3-acetaldehyde. Finally, a reduction step catalyzed by alcohol dehydrogenase converts indole-3-acetaldehyde to tryptophol.[4]

Experimental Protocols

General Extraction and Isolation of Indole Alkaloids from Marine Sponges

The following is a generalized protocol for the extraction and isolation of indole alkaloids from marine sponges, based on common methodologies described in the literature.[10][11][12]

1. Sample Collection and Preparation:

-

Collect sponge samples and preserve them in ethanol immediately to prevent degradation of secondary metabolites.

-

In the laboratory, homogenize the sponge tissue.

2. Extraction:

-

Perform a solvent extraction of the homogenized sponge tissue. A common solvent system is a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Partition the crude extract between ethyl acetate (EtOAc) and water (H₂O). The organic layer will contain the majority of the indole alkaloids.

3. Fractionation:

-

Subject the organic extract to column chromatography for initial fractionation. A silica gel stationary phase is commonly used with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

4. Purification:

-

Further purify the fractions containing the compounds of interest using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is often employed with a mobile phase gradient of methanol and water, sometimes with the addition of a small amount of trifluoroacetic acid (TFA).

5. Structure Elucidation:

-

Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS) to determine their chemical structures.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, indole alkaloids as a class have been shown to interact with various cellular targets and signaling pathways. For instance, some indole alkaloids have demonstrated the ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[13][14]

The MAPK pathway is a cascade of protein kinases that includes three main subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The dysregulation of this pathway is implicated in various diseases, including cancer.

Conclusion

While this compound remains an understudied compound in terms of its natural occurrence and biological function, its structural similarity to the well-characterized molecule tryptophol suggests it may possess interesting bioactivities. Tryptophol and other simple indole alkaloids are prevalent in nature and are known to be derived from tryptophan. The methodologies for their extraction and isolation are well-established, providing a framework for the future discovery and characterization of novel indole ethanolamines. Further research is warranted to explore the natural distribution and pharmacological potential of this compound and its derivatives, which could lead to the development of new therapeutic agents.

References

- 1. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities [mdpi.com]

- 3. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophol - Wikipedia [en.wikipedia.org]

- 5. Indolyl alkaloid derivatives, Nb-acetyltryptamine and oxaline from a marine-derived fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Biotransformation of tryptamine derivatives in mycelial cultures of Psilocybe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Antifungal alkyl amino alcohols from the tropical marine sponge Haliclona n. sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into 2-Amino-1-(1H-indol-3-yl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of the neuroactive compound 2-amino-1-(1H-indol-3-yl)ethanol, a derivative of the well-known biogenic amine tryptamine. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its spectral data, experimental protocols, and potential biological significance.

Spectroscopic Data Summary

The unique structural features of this compound give rise to a distinct spectroscopic profile. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| ¹H NMR (Proton NMR) Data | |

| Chemical Shift (δ) ppm | Proton Assignment |

| Data not publicly available | - |

| ¹³C NMR (Carbon NMR) Data | |

| Chemical Shift (δ) ppm | Carbon Assignment |

| Data not publicly available | - |

| IR (Infrared) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available | - |

| MS (Mass Spectrometry) Data | |

| m/z Ratio | Fragment Assignment |

| Data not publicly available | - |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of a compound. While specific protocols for this compound are not published, the following represents a generalized workflow for obtaining NMR, IR, and MS data for this class of compounds.

Synthesis Workflow

The synthesis of this compound can be conceptually approached through the reduction of an appropriate precursor, such as an α-amino ketone or a derivative of indole-3-glyoxylamide. A generalized synthetic pathway is illustrated below.

Caption: Generalized synthesis workflow for this compound.

Spectroscopic Analysis Workflow

Following synthesis and purification, the compound would be subjected to a battery of spectroscopic analyses to confirm its structure and purity.

Caption: Standard workflow for spectroscopic characterization.

Potential Signaling Pathways and Biological Relevance

As a tryptamine derivative, this compound is predicted to interact with biogenic amine signaling pathways, which are crucial for a vast array of physiological and neurological processes.[1][2][3][4][5] The structural similarity to serotonin (5-hydroxytryptamine) suggests a potential affinity for serotonin receptors.[6][7][8]

The general mechanism of action for many biogenic amines involves their synthesis from amino acid precursors, followed by vesicular storage and release into the synaptic cleft, where they bind to postsynaptic receptors to elicit a cellular response.[2][5] The signal is typically terminated by reuptake transporters.[2]

Caption: A simplified model of a potential biogenic amine signaling pathway.

The interaction of this compound with specific serotonin receptor subtypes could trigger a cascade of downstream signaling events, potentially modulating neuronal excitability, gene expression, and other cellular functions.[6][8] Further research is required to elucidate the precise molecular targets and pharmacological profile of this compound.

References

- 1. Frontiers | Biogenic Amines: Signals Between Commensal Microbiota and Gut Physiology [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. Biogenic Amines: Significance, Analysis, and Implications in Health - Creative Proteomics [creative-proteomics.com]

- 4. Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 5. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-amino-1-(1H-indol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-amino-1-(1H-indol-3-yl)ethanol, a compound commonly known as tryptophol. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this indole derivative. The guide summarizes available quantitative data on solubility in various solvents, outlines detailed experimental protocols for solubility and stability assessment, and discusses the stability of the molecule under different environmental conditions. Visual representations of experimental workflows and potential degradation pathways are provided to facilitate a deeper understanding of the compound's behavior.

Introduction

This compound, with the chemical formula C₁₀H₁₂N₂O, is an indole derivative of significant interest in pharmaceutical research due to its structural relation to biologically active tryptamines. A thorough understanding of its solubility and stability is paramount for the development of viable dosage forms and to ensure its quality, efficacy, and safety throughout its shelf life. This guide aims to consolidate the current knowledge on these critical physicochemical parameters.

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, and overall bioavailability. This compound's solubility is influenced by its molecular structure, which includes a polar amino ethanol side chain and a less polar indole ring system.

Qualitative Solubility

Qualitatively, this compound is described as being more soluble in less polar organic solvents such as ethanol, methanol, and chloroform.[1] Its solubility in aqueous solutions is enhanced by the capacity of the amino and hydroxyl groups to form hydrogen bonds with water molecules.[1] The pH of the aqueous medium is also a significant factor, as the amino group can be protonated, which generally increases aqueous solubility.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Methanol | Room Temperature | 100 mg/mL (clear solution) | [2] |

| Ethanol | Room Temperature | ~10 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | 25 | 32 mg/mL (198.51 mM) | [4] |

| Dimethylformamide (DMF) | Room Temperature | ~30 mg/mL | [3] |

| Water | 20 | 10 g/L | [2] |

| 1:1 DMSO:PBS (pH 7.2) | Room Temperature | ~0.5 mg/mL | [3] |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Indole derivatives, including this compound, are known to be susceptible to degradation, particularly through oxidation.

General Stability Observations

Exposure of this compound to light and air over time may lead to the development of a darker color or the formation of solid aggregates, indicating potential degradation.[1] The indole ring is susceptible to oxidation, and this process can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Forced Degradation Studies

While specific forced degradation studies for this compound are not extensively reported, knowledge from the closely related amino acid, tryptophan, can provide insights into potential degradation pathways. Tryptophan is known to degrade under heat, light, and oxidative conditions.[5][6][7]

Potential Degradation Pathways

Based on the degradation of tryptophan, the primary degradation pathway for this compound is likely oxidation of the indole ring. This can lead to the formation of various degradation products. A proposed major degradation pathway is the oxidative cleavage of the pyrrole ring of the indole nucleus.

Figure 1: Proposed Oxidative Degradation Pathway.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer solutions)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

After shaking, allow the samples to stand for a short period to allow for the sedimentation of larger particles.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Figure 2: Shake-Flask Solubility Determination Workflow.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector (FLD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV at 280 nm (for DAD) or Excitation/Emission at 280/360 nm (for FLD).

-

Injection Volume: 10 µL.

Procedure for Forced Degradation Study:

-

Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and expose it to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[9]

-

Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if it can resolve the main peak of this compound from any degradation product peaks.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While some quantitative solubility data exists, further studies are needed to establish a more comprehensive solubility profile in a wider array of pharmaceutically relevant solvents and at various temperatures. The stability of the compound, particularly its susceptibility to oxidation, necessitates careful handling and storage, and the development of robust stability-indicating analytical methods is crucial for its pharmaceutical development. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the physicochemical properties of this promising compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Tryptophol CAS#: 526-55-6 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Photostability Testing of Biopharmaceutical Products – StabilityStudies.in [stabilitystudies.in]

Potential Therapeutic Targets of 2-amino-1-(1H-indol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-1-(1H-indol-3-yl)ethanol, a tryptamine-related compound, presents a compelling scaffold for therapeutic development due to its structural similarity to key endogenous neuromodulators. While direct experimental data on its specific biological targets remain limited, its core structure, featuring an indole ring and an amino-ethanol side chain, suggests a strong potential for interaction with key players in monoaminergic neurotransmission. This technical guide outlines the most probable therapeutic targets for this molecule, based on structural analogy to well-characterized psychoactive and neuromodulatory compounds. Detailed experimental protocols are provided to facilitate the investigation of these potential interactions, and key signaling pathways are visualized to provide a comprehensive overview for researchers in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and therapeutic agents. This compound, also known as 3-indolylethanolamine, is a close structural analog of the neurotransmitter serotonin and other psychoactive tryptamines. Its chemical structure suggests a high likelihood of interaction with protein targets that recognize the tryptamine pharmacophore. This guide will explore the most promising potential therapeutic targets and provide the necessary methodological framework for their experimental validation.

Predicted Therapeutic Targets

Based on the structural characteristics of this compound, the primary predicted targets are serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes.

Serotonin (5-HT) Receptors

The tryptamine core of this compound makes it a prime candidate for interaction with serotonin receptors. Tryptamine itself is a known agonist at several 5-HT receptor subtypes.[1] The potency and selectivity for different subtypes will be determined by the specific substitutions on the indole ring and the amino group. Psychedelic tryptamines, for instance, often exhibit high affinity for the 5-HT2A receptor, while other derivatives show selectivity for the 5-HT1A receptor, which is a validated target for anxiolytic and antidepressant medications.[2]

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters, including serotonin and tryptamine.[3] Many tryptamine derivatives are known to be substrates or inhibitors of MAO. Inhibition of MAO can lead to increased levels of monoamine neurotransmitters in the synapse, a mechanism utilized by a class of antidepressant drugs. The amino group and the indole nucleus of this compound are features that could facilitate binding to the active site of MAO enzymes.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential interactions of this compound, the following table summarizes binding affinities (Ki) and functional potencies (EC50) of tryptamine and related compounds at key serotonin receptor subtypes.

| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| Tryptamine | 5-HT2A | Radioligand Binding | - | 7.36 | [1] |

| 5-MeO-DMT | 5-HT1A | Radioligand Binding | - | - | [2] |

| 5-MeO-DMT | 5-HT2A | Radioligand Binding | - | - | [2] |

| Psilocin | 5-HT2A | Functional Assay | - | - | [4] |

| DMT | 5-HT2A | Radioligand Binding | 1,985 | - | [5] |

Note: Direct quantitative data for this compound is not currently available in the public domain.

Experimental Protocols

To investigate the interaction of this compound with its predicted targets, the following detailed experimental protocols are provided.

Serotonin Receptor Radioligand Binding Assay (Adapted from Clarke et al.)[6]

This protocol describes a method to determine the binding affinity of a test compound for the 5-HT2A receptor using a competition binding assay.

Materials:

-

HEPES Homogenization Buffer (50 mM HEPES, pH 7.4)

-

HEPES Assay Buffer (50 mM HEPES, pH 7.4)

-

[3H]Ketanserin (radioligand for 5-HT2A receptors)

-

Mianserin (for determining non-specific binding)

-

Cell membranes expressing the human 5-HT2A receptor

-

Test compound (this compound)

-

96-well microtiter plates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold HEPES homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of HEPES assay buffer

-

25 µL of [3H]Ketanserin at a final concentration close to its Kd.

-

25 µL of various concentrations of the test compound.

-

For non-specific binding, add 25 µL of a high concentration of mianserin instead of the test compound.

-

150 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at 37°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)[7][8][9]

This protocol describes a method to determine the inhibitory activity of a test compound on MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (a substrate for both MAO-A and MAO-B)

-

Clorgyline (a selective MAO-A inhibitor)

-

Selegiline (a selective MAO-B inhibitor)

-

Test compound (this compound)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of MAO-A and MAO-B enzymes in assay buffer. Prepare serial dilutions of the test compound, clorgyline, and selegiline.

-

Assay Setup: In a 96-well black plate, add the following to each well:

-

Enzyme solution (MAO-A or MAO-B).

-

Test compound at various concentrations. For positive controls, use clorgyline for MAO-A and selegiline for MAO-B.

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitors for 15 minutes at 37°C.

-

Reaction Initiation: Add kynuramine to each well to initiate the reaction. The final concentration of kynuramine should be close to its Km value.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30 minutes) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

-

Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.

Caption: Putative 5-HT2A receptor signaling cascade.

Caption: Proposed mechanism of MAO inhibition.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing the activity of this compound.

References

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-1-(1H-indol-3-yl)ethanol: A Technical Guide to a Tryptamine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-1-(1H-indol-3-yl)ethanol, a structural analog of the neurotransmitter tryptamine. While specific research on this molecule is limited, this document extrapolates its potential chemical and pharmacological properties based on the well-established chemistry and pharmacology of related tryptamine derivatives. This guide covers its synthesis, potential biological activity with a focus on serotonergic systems, and detailed experimental protocols for its preparation and evaluation. The information is intended to serve as a foundational resource for researchers interested in the exploration of novel tryptamine analogs for drug discovery and development.

Introduction

Tryptamine and its derivatives represent a broad class of psychoactive compounds that have garnered significant interest for their therapeutic potential in treating various neurological and psychiatric disorders. The core tryptamine scaffold, an indole ring connected to an aminoethyl group at the third position, is a key pharmacophore for interacting with serotonin (5-HT) receptors. Modifications to this scaffold can profoundly alter a compound's affinity, selectivity, and functional activity at these receptors.

This compound, also known as α-hydroxytryptamine, is a tryptamine analog characterized by a hydroxyl group on the beta-carbon of the ethylamine side chain. This structural modification introduces a chiral center and is expected to influence its polarity, metabolic stability, and receptor interactions compared to tryptamine. This guide explores the synthesis, potential pharmacology, and methods for the biological evaluation of this compound.

Chemical Properties and Synthesis

The introduction of a hydroxyl group on the side chain of tryptamine imparts distinct chemical properties. It increases the molecule's polarity and potential for hydrogen bonding, which may affect its solubility and ability to cross the blood-brain barrier. The presence of a chiral center means that this compound can exist as two enantiomers, (R)- and (S)-, which may exhibit different pharmacological activities.

Proposed Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding α-amino ketone, 2-amino-1-(1H-indol-3-yl)ethanone. This precursor can be synthesized from indole.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed synthetic route based on established chemical principles for the reduction of α-amino ketones.

Step 1: Synthesis of 2-bromo-1-(1H-indol-3-yl)ethanone

-

To a solution of indole (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) in portions and allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-azido-1-(1H-indol-3-yl)ethanone

-

Dissolve 2-bromo-1-(1H-indol-3-yl)ethanone (1 equivalent) in a mixture of acetone and water.

-

Add sodium azide (1.5 equivalents) and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide.

Step 3: Reduction to this compound

-

Dissolve 2-azido-1-(1H-indol-3-yl)ethanone (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) (2-3 equivalents) in small portions. The use of a chiral reducing agent or a chiral catalyst could be employed for enantioselective synthesis.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

Adjust the pH to basic (pH 9-10) with an aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Note: This is a generalized protocol. Reaction conditions, solvents, and purification methods may require optimization.

Potential Biological Activity and Pharmacology

The biological activity of this compound is not well-documented in scientific literature. However, based on its structural similarity to tryptamine and other psychoactive analogs, it is hypothesized to interact with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for classic psychedelics.

Structure-Activity Relationships of Analogous Compounds

The pharmacological profile of tryptamine analogs is highly dependent on their substitution patterns.

| Compound | Substitution | Receptor Affinity (Ki, nM) - 5-HT2A | Functional Activity (EC50, nM) - 5-HT2A | Reference |

| Psilocin | 4-hydroxy-N,N-dimethyltryptamine | ~21 | ~1-10 | [1] |

| 4-AcO-DMT | 4-acetoxy-N,N-dimethyltryptamine | - | ~79 (relative to 5-HT) | [1] |

| DALT | N,N-diallyltryptamine | Moderate | Induces Head-Twitch Response | [2] |

| 4-hydroxy-DALT | 4-hydroxy-N,N-diallyltryptamine | High | More potent than DALT in HTR | [2] |

This table summarizes data for related tryptamine analogs to provide context for the potential activity of this compound. The data is not for the target compound itself.

The presence of a hydroxyl group on the side chain, as in this compound, is expected to increase polarity. This may reduce its ability to cross the blood-brain barrier compared to its non-hydroxylated counterpart. However, the hydroxyl group could also participate in specific hydrogen bonding interactions within the receptor binding pocket, potentially altering its affinity and efficacy.

Signaling Pathways

Tryptamine analogs primarily exert their effects through G-protein coupled receptors (GPCRs), with the 5-HT2A receptor being a principal target for psychedelic effects. Activation of the 5-HT2A receptor, which is coupled to a Gq/11 G-protein, initiates a downstream signaling cascade.

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling cascade.

Upon binding of an agonist like a tryptamine analog to the 5-HT2A receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. These events culminate in a variety of cellular responses, including modulation of neuronal excitability.

Experimental Workflows for Biological Evaluation

To characterize the pharmacological profile of this compound, a series of in vitro and in vivo assays are necessary.

Receptor Binding Assay Workflow

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assay Workflow

Functional assays, such as calcium flux assays, are used to determine the efficacy of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

Caption: Workflow for a calcium flux functional assay.

Experimental Protocol: Calcium Flux Assay

-

Cell Culture: Plate cells stably expressing the 5-HT2A receptor in a multi-well plate and grow to confluence.

-

Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound represents an under-investigated tryptamine analog with the potential for unique pharmacological properties due to the introduction of a hydroxyl group on the ethylamine side chain. While direct experimental data is lacking, this guide provides a framework for its synthesis and biological evaluation based on established methodologies and the known structure-activity relationships of related compounds. Further research into this and similar hydroxylated tryptamines could provide valuable insights into the molecular determinants of ligand-receptor interactions at serotonergic and other biogenic amine receptors, and may lead to the discovery of novel therapeutic agents. It is imperative that any future research on this compound includes stereospecific synthesis and evaluation to elucidate the pharmacological contributions of each enantiomer.

References

The Pharmacology of Indole-Based Amino Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast array of pharmacologically active compounds. When combined with an amino alcohol functionality, this structural motif yields a class of molecules with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the pharmacology of indole-based amino alcohols, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways through which they exert their effects.

Core Pharmacological Activities and Quantitative Data

Indole-based amino alcohols have demonstrated a remarkable spectrum of pharmacological activities, including antiarrhythmic, antiaggregant, hemorheological, and antioxidant effects. The following tables summarize the quantitative data from key studies, providing a comparative overview of the potency and efficacy of selected compounds.

| Compound | Antiarrhythmic Activity (MEC, M) | Effects on ADP-induced Platelet Aggregation (0.1 mM), Δ% (M±m) | Change in Erythrocyte Aggregation Index (0.1 mM), Δ% (M±m) | Antioxidant Activity (10 µM), % inhibition (M±m) |

| IIa | 1.0 x 10⁻³ | -9.14 ± 6.84 | -4.69 ± 1.8 | 56.08 ± 3.17 |

| IIb | 2.4 x 10⁻⁴ | -51.8 ± 13.1 | -2.0 ± 1.2 | 75.13 ± 2.71 |

| IIc | 2.0 x 10⁻⁴ | -63.2 ± 3.6 | Not Studied | 71.81 ± 2.51 |

| IId | 1.5 x 10⁻⁴ | -92.14 ± 4.23 | -3.99 ± 2.9 | 73.40 ± 3.24 |

| Ethmozine | 5.1 x 10⁻⁵ | Not Studied | Not Studied | Not Studied |

| Quinidine | 3.4 x 10⁻⁴ | Not Studied | Not Studied | Not Studied |

| Acetylsalicylic acid | Not Studied | -32.8 ± 4.6 | Not Studied | Not Studied |

| Pentoxifylline | Not Studied | Not Studied | -18.6 ± 2.5 | Not Studied |

| Dibunol | Not Studied | Not Studied | Not Studied | 83.09 ± 3.36* |

Notes: MEC - minimum effective concentration; * significant differences compared with control, p < 0.05. Data extracted from a study on a series of 1,2-amino alcohols of the indole series[1].

| Compound | 5-HT₂ Antagonist Activity (1 µM), Δ% (M±m) | 5-HT₃ Antagonist Activity (1 µM), Δ% (M±m) | P2Y₁ Antagonist Activity (1 µM), Δ% (M±m) | κ-Opioid Agonist Activity (0.1 µM), Δ% (M±m) |

| IIa | -35.6 ± 6.4 | -6.8 ± 5.3 | -33.8 ± 5.6 | Not Studied |

| IIb | -29.4 ± 5.8 | -10.2 ± 4.9 | -41.2 ± 7.1 | Not Studied |

| IIc | -42.8 ± 7.5 | -15.6 ± 5.1 | -53.7 ± 6.9 | Not Studied |

| IId | -51.3 ± 6.9 | -21.4 ± 5.3 | -61.8 ± 7.3 | Not Studied |

| Ketanserin | -78.4 ± 8.1 | Not Studied | Not Studied | Not Studied |

| Ondansetron | Not Studied | -85.6 ± 7.9 | Not Studied | Not Studied |

| Reactive Blue 2 | Not Studied | Not Studied | -72.4 ± 8.3 | Not Studied |

| U50,488 | Not Studied | Not Studied | Not Studied | 68.4 ± 7.2* |

Notes: * significant differences compared with control, p < 0.05. Data extracted from a study on a series of 1,2-amino alcohols of the indole series[1].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole-based amino alcohols.

Synthesis of Indole-Based Amino Alcohols

A general and efficient method for the synthesis of N-substituted indoles from amino alcohols involves a nickel-catalyzed direct synthesis. This one-pot cascade approach utilizes a commercially available and bench-stable Ni(OTf)₂ salt in combination with 1,2-bis(dicyclohexylphosphino)ethane (dcype) as the catalytic system. The reaction proceeds under additive- and base-free conditions, with water as the only stoichiometric byproduct. A broad range of substrates, including aromatic and aliphatic primary alcohols, cyclic and acyclic secondary alcohols, and various substituted 2-aminophenyl ethyl alcohols, can be employed to generate a diverse library of N-alkylated indoles. Mechanistic studies have revealed that the reaction proceeds through a tandem N-alkylation via hydrogen autotransfer, followed by the cyclization of the N-alkylated alcohol intermediate.

In Vitro Antiarrhythmic Activity Screening

The antiarrhythmic properties of indole-based amino alcohols can be assessed using various in vitro models. One common method involves the use of isolated heart preparations, such as the Langendorff-perfused guinea pig heart.[2][3]

Protocol Outline:

-

Heart Isolation and Perfusion: Guinea pig hearts are isolated and retrogradely perfused via the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.

-

Induction of Arrhythmia: Arrhythmias can be induced chemically using agents like aconitine, digoxin, or adrenaline, or by creating ischemic conditions through coronary artery ligation followed by reperfusion.[2][3][4]

-

Drug Administration: The test compounds are administered through the perfusion medium before or after the induction of arrhythmia.

-

Data Acquisition: Electrocardiogram (ECG) and contractile force are continuously monitored to record heart rate, and the incidence and duration of ventricular tachycardia and fibrillation.

-

Evaluation: The antiarrhythmic effect is evaluated by comparing the arrhythmia parameters in the drug-treated group with the control group.

Platelet Aggregation Assay

The antiplatelet activity of indole-based amino alcohols is determined by measuring their ability to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).[5]

Protocol Outline:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate). PRP is obtained by centrifuging the blood at a low speed (e.g., 240g for 10 minutes). Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.[1]

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. The instrument measures the change in light transmission through the PRP as platelets aggregate.

-

Agonist-Induced Aggregation: A platelet agonist, such as adenosine diphosphate (ADP), arachidonic acid, or collagen, is added to the PRP to induce aggregation.

-

Inhibition Assay: The test compound is pre-incubated with the PRP for a specific time before the addition of the agonist.

-

Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of the compound is determined by comparing the aggregation in the presence and absence of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the aggregation) can be calculated.

Hemorheological Activity Assessment

The influence of indole-based amino alcohols on blood rheology can be evaluated by measuring blood viscosity, erythrocyte deformability, and erythrocyte aggregation.

-

Blood Viscosity Measurement: Whole blood and plasma viscosity can be measured using a cone-plate or rotational viscometer.[6][7] The torque required to overcome the viscous resistance of the sample is measured at a constant temperature (37°C).

-

Erythrocyte Deformability and Aggregation: These parameters can be assessed using ektacytometry. This technique measures the deformability of red blood cells under shear stress and can also provide information on their aggregation tendencies.[8][9][10]

Antioxidant Activity Assays (DPPH and ABTS)

The antioxidant potential of indole-based amino alcohols is commonly evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[11][12][13][14]

DPPH Radical Scavenging Assay Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 100 µM) is prepared.[11]

-

Reaction Mixture: A small volume of the test compound solution is mixed with the DPPH solution.[11]

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[11]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

ABTS Radical Cation Scavenging Assay Protocol:

-

Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with potassium persulfate to generate the AB-TS•+ solution, which has a characteristic blue-green color.[12]

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at 734 nm.[12]

-

Reaction Mixture: The test compound is added to the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).[11]

-

Absorbance Measurement: The decrease in absorbance at 734 nm is measured.

-

Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Mechanisms of Action

Indole-based compounds, including amino alcohol derivatives, can modulate various signaling pathways, leading to their diverse pharmacological effects. Two key pathways that have been identified are the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining tissue homeostasis. Certain indole derivatives, produced from the metabolism of tryptophan by gut microbiota, are known to be endogenous ligands for AhR.

Upon binding of an indole-based ligand, the AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1) and immune modulation (e.g., IL-22).

Pregnane X Receptor (PXR) Signaling Pathway

The PXR is another nuclear receptor that functions as a sensor of foreign compounds and plays a role in drug metabolism and inflammation. Indole-3-propionic acid, a metabolite of tryptophan, is a known activator of PXR.

Activation of PXR by indole metabolites leads to its translocation to the nucleus and heterodimerization with the retinoid X receptor (RXR). This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, upregulating the expression of drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., MDR1). This pathway is crucial for xenobiotic clearance and has been implicated in the regulation of inflammation and intestinal barrier function.

Conclusion

Indole-based amino alcohols represent a promising class of compounds with a wide range of pharmacological activities. Their ability to interact with multiple biological targets and modulate key signaling pathways underscores their potential for the development of novel therapeutics for a variety of diseases. This technical guide provides a foundational overview of their pharmacology, offering valuable data and methodologies to guide future research and drug discovery efforts in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological screening of anti arrhythmic drugs 3 | PPT [slideshare.net]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viscosity | MLabs [mlabs.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Relationship Between Aggregation and Deformability of Red Blood Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]

- 12. ijpsonline.com [ijpsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Preliminary Toxicity Screening of 2-amino-1-(1H-indol-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the preliminary toxicity screening of 2-amino-1-(1H-indol-3-yl)ethanol. As of the latest literature review, specific toxicity data for this compound is not publicly available. The information presented herein is based on established methodologies for the toxicological evaluation of structurally related indole derivatives and aims to provide a framework for future studies.

Introduction

This compound, also known as 3-indolethanolamine, is an indole derivative with potential applications in medicinal chemistry. As with any novel chemical entity intended for therapeutic use, a thorough toxicological assessment is paramount to ensure its safety. This guide outlines a strategic approach to the preliminary toxicity screening of this compound, focusing on in vitro and in vivo assays to evaluate its cytotoxic, genotoxic, and acute toxic potential. The methodologies and data presentation formats are designed to align with industry standards for early-stage drug development.

Core Areas of Preliminary Toxicity Screening

A comprehensive preliminary toxicity screening program for a novel indole derivative like this compound should encompass three main areas:

-

Cytotoxicity: Assessing the compound's toxicity to living cells.

-

Genotoxicity: Evaluating the compound's potential to damage genetic material (DNA).

-

Acute Systemic Toxicity: Determining the effects of a single, high dose of the compound on a whole organism.

Experimental Protocols

The following protocols are generalized methodologies based on the screening of other indole derivatives and can be adapted for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for triple-negative breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 7 x 10³ cells/well) and allowed to adhere overnight.[1]

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for different time periods (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Genotoxicity Assay (Micronucleus Test)

The in vitro micronucleus test detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects of a test substance in cells that have undergone cell division.

Protocol:

-

Cell Culture and Treatment: A suitable cell line, such as human peripheral blood lymphocytes or a human-derived cell line like HepG2, is cultured and treated with various concentrations of this compound for a defined period.[2][3]

-

Cytochalasin B Addition: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The cells are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The slides are scored under a microscope to determine the frequency of micronuclei in binucleated cells.

-

Data Analysis: The number of micronucleated binucleated cells per 1000 binucleated cells is calculated for each concentration and compared to the negative control.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is used to estimate the LD50 (median lethal dose) and identify signs of toxicity after a single oral dose of a substance.

Protocol:

-

Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice) of a single sex are used.[4][5][6]

-

Housing and Acclimatization: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized for at least one week before the study.

-

Dosing: A single animal is dosed with the starting dose of this compound, administered orally via gavage. The compound is typically suspended in a vehicle like 0.5% sodium CMC.[5]

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[1] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[4]

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the criteria for stopping the test are met.

-

LD50 Calculation: The LD50 is calculated using statistical methods, such as the Arithmetic method of Karber.[4]

Data Presentation

Quantitative data from toxicity studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Indole Derivatives (Example Data)

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Indole Schiff base β-diiminato manganeseIII complex | MCF-7 | 48 | 0.63 ± 0.07 | [1] |

| Indole Schiff base β-diiminato manganeseIII complex | MCF-7 | 72 | 0.39 ± 0.08 | [1] |

| Indole Schiff base β-diiminato manganeseIII complex | MDA-MB-231 | 48 | 1.17 ± 0.06 | [1] |

| Indole Schiff base β-diiminato manganeseIII complex | MDA-MB-231 | 72 | 1.03 ± 0.15 | [1] |

| 2-amino-3-ethoxycarbonyl-N-(3-methyl-phenyl)-benzo[f]indole-4,9-dione | SK-OV-3 | Not Specified | > Doxorubicin | [7] |

Table 2: In Vivo Acute Oral Toxicity of Indole Derivatives (Example Data)

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Novel Indole Derivative (with Thiazolidone and Isoxazole) | Albino Mice | Oral | 1271 | [5][6] |

| 7-Azaindole derivative (A1) | Sprague-Dawley Rats | Oral | 42.09 | [4] |

Visualization of Workflows and Pathways

Visual diagrams are essential for illustrating complex experimental processes and biological pathways. The following diagrams are generated using the DOT language for Graphviz.

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Caption: Workflow for In Vivo Acute Oral Toxicity Study.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific pathways for this compound are unknown, indole derivatives can exert toxicity through various mechanisms. These may include:

-

Induction of Apoptosis: Some indole compounds have been shown to induce programmed cell death by modulating the expression of key apoptosis-related genes like Bax, Bcl-2, and caspases.[8]

-

Cell Cycle Arrest: They can also cause cell cycle arrest by up-regulating cell cycle inhibitors like p21 and down-regulating cyclins such as cyclin D1.[8]

-

Generation of Reactive Oxygen Species (ROS): The metabolism of some amino alcohols can generate oxygen free radicals, leading to oxidative stress and cellular damage. This toxicity can often be mitigated by antioxidants like vitamin E and exacerbated by depletion of glutathione (GSH).[9]

Caption: Potential Mechanisms of Indole Derivative Toxicity.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary toxicity screening of this compound. While specific data for this compound is currently lacking, the outlined experimental protocols for cytotoxicity, genotoxicity, and acute toxicity, based on studies of related indole derivatives, offer a robust starting point for its safety evaluation. The systematic collection and clear presentation of data, as demonstrated in the example tables, will be crucial for making informed decisions in the drug development process. Further research is warranted to elucidate the specific toxicological profile and mechanisms of action of this compound.

References

- 1. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative [wisdomlib.org]

- 5. ijpsr.info [ijpsr.info]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cytotoxicity evaluation of 2-amino- and 2-hidroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]